molecular formula C18H18N2O3 B1343963 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1008796-22-2

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1343963
M. Wt: 310.3 g/mol
InChI Key: AYNDDJMEHBUOGI-UHFFFAOYSA-N
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Description

The compound 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a derivative of the pyrido[1,2-a]pyrimidin-4-one family, which has been the subject of various studies due to its interesting chemical and pharmacological properties. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties, revealing its potential in various applications, including luminescent materials and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted pyridines with other chemical reagents. For instance, one study describes the synthesis of a blue-emitting organic compound by reacting 2-amino-3-hydroxylpyridine with 2-acetylbutyrolactone, followed by crystal growth through slow evaporation . Another paper details a practical synthesis of a clinically used anti-asthma agent by treating a key intermediate with sodium azide and subsequent acid hydrolysis . Additionally, the synthesis of analgesic compounds has been achieved by reacting ethyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by non-planar arrangements with conjugated rings that are almost co-planar, as reported in the crystal structure of a blue-emitting compound . The presence of various functional groups, such as hydroxyl and methyl groups, influences the overall geometry and potential for intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which stabilize the crystal structure .

Chemical Reactions Analysis

Chemical reactions involving pyrido[1,2-a]pyrimidin-4-one derivatives are diverse and include the formation of hydrogen bonds and pi-pi interactions, which are crucial for the stability and properties of the compounds . The reactivity of these compounds can be manipulated by substituting different functional groups, which can lead to a wide range of chemical behaviors and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the blue-emitting compound exhibits intense blue emission at 432 nm upon excitation and has been used in simple electroluminescent (EL) devices, demonstrating its potential in optoelectronic applications . The thermal stability of such compounds is also of interest and has been investigated using thermogravimetric analysis (TGA) . The analgesic properties of related compounds have been explored, indicating their potential in pharmaceutical applications .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated various synthesis pathways and chemical transformations for pyrimidine derivatives, emphasizing the importance of hybrid catalysts and multi-component reactions. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds has been intensively investigated, utilizing diversified hybrid catalysts to develop lead molecules for medicinal and pharmaceutical applications (Parmar, Vala, & Patel, 2023). Similarly, the reactivity of 3-hydroxycoumarin and its applications in synthesizing various heterocyclic compounds, including pyrido[2,3-c]coumarin derivatives, highlights the synthetic versatility and potential biological properties of these compounds (Yoda, 2020).

Pharmacological Potential

The pharmacological effects of pyrimidine derivatives and related compounds have been a subject of interest due to their broad spectrum of biological activities. Studies have summarized the anti-inflammatory effects and structure–activity relationships of pyrimidine derivatives, indicating their potential as anti-inflammatory agents with minimal toxicity (Rashid et al., 2021). Moreover, the exploration of quinazolines and pyrimidines for optoelectronic materials suggests their significance beyond pharmaceutical applications, highlighting their potential in the development of novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

The study of heterocyclic compounds is a vibrant field of research due to their prevalence in a variety of applications, including pharmaceuticals, dyes, and functional materials . Future research on this specific compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties.

properties

IUPAC Name

3-(2-hydroxyethyl)-2-methyl-9-phenylmethoxypyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-15(9-11-21)18(22)20-10-5-8-16(17(20)19-13)23-12-14-6-3-2-4-7-14/h2-8,10,21H,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDDJMEHBUOGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647861
Record name 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

1008796-22-2
Record name 3-(2-Hydroxyethyl)-2-methyl-9-(phenylmethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008796-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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